
Methyl 2-bromo-3,5-bisnitrophenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-3,5-bisnitrophenylcarbamate (MBBNC) is a chemical compound that has been extensively studied for its potential applications in scientific research. MBBNC is a nitrophenylcarbamate derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Aplicaciones Científicas De Investigación
Methyl 2-bromo-3,5-bisnitrophenylcarbamate has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is as a tool for studying protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that are involved in the regulation of various cellular processes, including cell growth, differentiation, and signaling. This compound has been shown to selectively inhibit certain PTPs, making it a valuable tool for studying the function of these enzymes.
In addition to its use as a PTP inhibitor, this compound has also been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to exhibit anti-tumor activity in various cancer cell lines, making it a potential chemotherapeutic agent. Finally, this compound has been shown to exhibit anti-microbial activity against a range of bacterial and fungal pathogens, making it a potential treatment for infectious diseases.
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-3,5-bisnitrophenylcarbamate varies depending on its target. As a PTP inhibitor, this compound binds to the catalytic site of the enzyme, preventing it from dephosphorylating its substrate. As an anti-inflammatory agent, this compound inhibits the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of transcription factors such as NF-κB and AP-1. As an anti-tumor agent, this compound induces cell cycle arrest and apoptosis in cancer cells. As an anti-microbial agent, this compound disrupts the membrane integrity of bacterial and fungal cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of PTPs, reduces the production of pro-inflammatory cytokines and chemokines, induces cell cycle arrest and apoptosis in cancer cells, and disrupts the membrane integrity of bacterial and fungal cells. In vivo studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-microbial activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 2-bromo-3,5-bisnitrophenylcarbamate is its selectivity for certain PTPs. This makes it a valuable tool for studying the function of these enzymes. Additionally, this compound exhibits a range of biological activities, making it a potential treatment for a variety of diseases. However, one of the limitations of this compound is its potential toxicity. In vitro studies have shown that this compound can induce cytotoxicity in certain cell lines, and in vivo studies have shown that high doses of this compound can lead to liver damage.
Direcciones Futuras
There are several future directions for the study of Methyl 2-bromo-3,5-bisnitrophenylcarbamate. One area of research is the development of this compound analogs with improved selectivity and potency. Another area of research is the identification of new targets for this compound, such as other enzymes involved in cellular signaling pathways. Finally, the potential clinical applications of this compound, such as its use as a chemotherapeutic agent or anti-inflammatory treatment, warrant further investigation.
Conclusion
In conclusion, this compound is a promising compound for scientific research due to its selectivity for certain enzymes and its range of biological activities. The synthesis of this compound has been optimized to produce high yields of the compound with minimal impurities. This compound has been studied for its potential applications as a tool for studying protein tyrosine phosphatases, as well as its anti-inflammatory, anti-tumor, and anti-microbial properties. The mechanism of action of this compound varies depending on its target, and it exhibits a range of biochemical and physiological effects. While this compound has several advantages for lab experiments, its potential toxicity warrants further investigation. Finally, there are several future directions for the study of this compound, including the development of analogs with improved selectivity and potency, the identification of new targets, and the potential clinical applications of this compound.
Métodos De Síntesis
The synthesis of Methyl 2-bromo-3,5-bisnitrophenylcarbamate involves the reaction of 2-bromo-3,5-dinitrophenol with methyl isocyanate in the presence of a base. The resulting product is a yellow crystalline solid that is soluble in organic solvents. The synthesis of this compound has been optimized to produce high yields of the compound with minimal impurities.
Propiedades
Fórmula molecular |
C8H6BrN3O6 |
|---|---|
Peso molecular |
320.05 g/mol |
Nombre IUPAC |
methyl N-(2-bromo-3,5-dinitrophenyl)carbamate |
InChI |
InChI=1S/C8H6BrN3O6/c1-18-8(13)10-5-2-4(11(14)15)3-6(7(5)9)12(16)17/h2-3H,1H3,(H,10,13) |
Clave InChI |
YVPUMXANYVNANK-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC(=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
COC(=O)NC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)
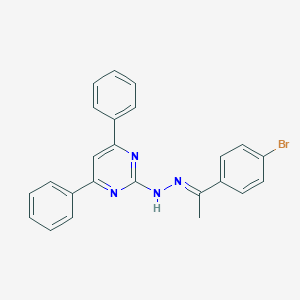
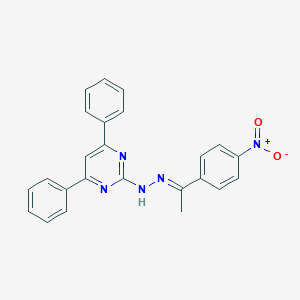


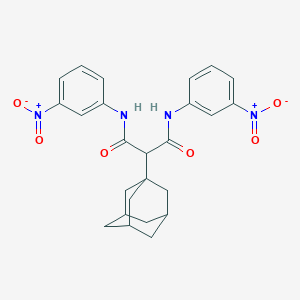

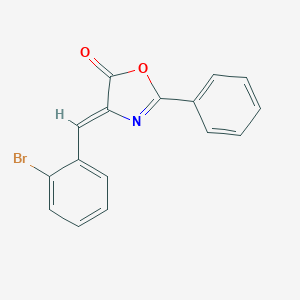
![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)


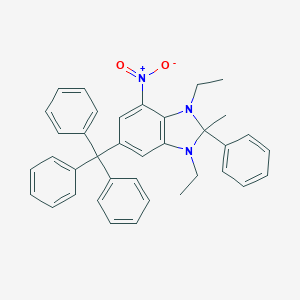
![(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274264.png)